N-(3-Amino-4-nitrophenyl)octadecanamide
Description
N-(3-Amino-4-nitrophenyl)octadecanamide is a synthetic aromatic amide characterized by a phenyl ring substituted with an amino group (–NH₂) at the 3-position and a nitro group (–NO₂) at the 4-position, linked to an octadecanamide (C₁₈H₃₅CONH–) chain. This structural configuration imparts unique physicochemical properties, including moderate polarity due to the nitro and amino groups and significant lipophilicity from the long alkyl chain.
Properties
CAS No. |
135792-50-6 |
|---|---|
Molecular Formula |
C24H41N3O3 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-(3-amino-4-nitrophenyl)octadecanamide |
InChI |
InChI=1S/C24H41N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)26-21-18-19-23(27(29)30)22(25)20-21/h18-20H,2-17,25H2,1H3,(H,26,28) |
InChI Key |
LYORANCXZWFNTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-nitrophenyl)octadecanamide typically involves a multi-step process:
Nitration: The starting material, 3-nitroaniline, is nitrated to introduce the nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation: The final step involves the reaction of the resulting 3-amino-4-nitroaniline with octadecanoic acid (stearic acid) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Using large reactors to handle the nitration and reduction steps efficiently.
Continuous Flow Amidation: Employing continuous flow reactors for the amidation step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-nitrophenyl)octadecanamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of N-(3-Amino-4-aminophenyl)octadecanamide.
Oxidation: Formation of N-(3-Nitro-4-nitrophenyl)octadecanamide.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
N-(3-Amino-4-nitrophenyl)octadecanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-nitrophenyl)octadecanamide involves its interaction with molecular targets through its functional groups:
Amino Group: Can form hydrogen bonds and interact with nucleophilic sites.
Nitro Group: Can participate in redox reactions and influence the compound’s electronic properties.
Amide Bond: Provides structural stability and can engage in hydrogen bonding.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(3-Amino-4-nitrophenyl)octadecanamide with structurally related compounds:
Key Observations:
- Substituent Position: The 3-amino-4-nitro substitution pattern in the target compound contrasts with analogs like N-(4-nitrophenyl)-3-oxobutanamide (4-nitro only) and N-(4-chloro-3-nitrophenyl)-acetamide (4-Cl, 3-NO₂). This substitution likely enhances electron-withdrawing effects, stabilizing the aromatic ring .
- Alkyl Chain Length: The octadecanamide chain (C₁₈) confers higher lipophilicity compared to shorter-chain analogs (e.g., N-stearoylethanolamine’s C₁₈ chain with a polar hydroxyethyl group). This property may limit aqueous solubility but improve compatibility with organic matrices .
- Functional Groups: The β-ketoamide group in N-(4-nitrophenyl)-3-oxobutanamide enables conjugation with diazonium salts for dye formation, a feature absent in the target compound. Conversely, the amino group in the target compound could facilitate acid-base reactivity or coordination chemistry .
Physicochemical and Industrial Relevance
- Solubility: this compound is expected to exhibit low water solubility due to its long alkyl chain but may dissolve in polar aprotic solvents (e.g., DMF, DMSO). In contrast, N-(4-nitrophenyl)-3-oxobutanamide’s β-ketoamide and nitro groups enhance polarity, making it soluble in alcohols and ketones .
- Thermal Stability: The nitro group in the target compound may reduce thermal stability compared to non-nitro analogs.
- Applications: Dye Industry: While N-(4-nitrophenyl)-3-oxobutanamide is a documented dye intermediate, the target compound’s amino group could enable novel coupling reactions for specialized pigments . Biochemical Research: N-Stearoylethanolamine (18:0 NAE) participates in lipid signaling, but the target compound’s aromatic nitro group likely precludes similar bioactivity .
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